Irloxacin
Overview
Description
IRLOXACIN is a synthetic fluoroquinolone antibacterial agent. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective in treating various bacterial infections, including those affecting the respiratory tract, urinary tract, skin, and soft tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of IRLOXACIN involves several steps. One common method includes reacting (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene. This is followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. After the reaction is complete, (2,3,4,5)-tetrafluorobenzoyl chloride is added, and the mixture is heated. The protecting groups are then removed, and the organic layer is concentrated to obtain an oil layer. This oil layer is further processed with dimethyl formamide (DMF) and anhydrous potassium fluoride to yield difluorocarboxylic acid. Finally, difluorocarboxylic acid reacts with N-methyl piperazine in dimethylsulfoxide (DMSO) using triethylamine as an acid-binding agent at 90-100°C to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
IRLOXACIN undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
IRLOXACIN has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of fluoroquinolone synthesis and reactivity.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.
Medicine: Used in the treatment of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.
Industry: Employed in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mechanism of Action
IRLOXACIN exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: Another fluoroquinolone with a similar mechanism of action.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity and reduced side effects.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity.
Uniqueness of IRLOXACIN
This compound is unique in its specific structural modifications, which confer distinct pharmacokinetic properties and antibacterial activity. Compared to other fluoroquinolones, this compound may offer advantages in terms of efficacy, safety, and resistance profile .
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-4-6-19/h3-9H,2H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLHGQLYNZQZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238610 | |
Record name | Irloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-15-1 | |
Record name | Irloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91524-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IRLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36SG77D21B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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